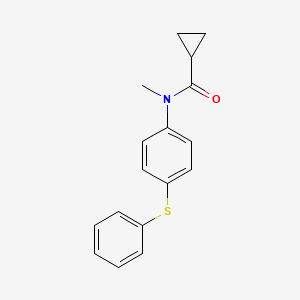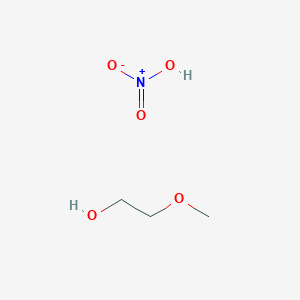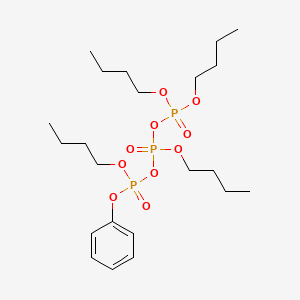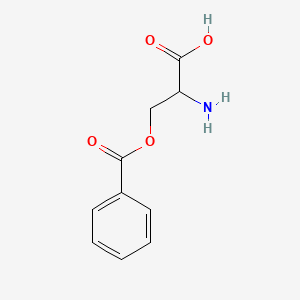
1-(Methoxymethoxy)nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methoxymethoxy)nonane is an organic compound belonging to the class of ethers It is characterized by the presence of a methoxymethoxy group attached to a nonane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Methoxymethoxy)nonane can be synthesized through several methods. One common approach involves the reaction of nonanol with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(Methoxymethoxy)nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed:
Oxidation: Nonanoic acid or nonanal.
Reduction: Nonanol.
Substitution: Various substituted nonanes depending on the nucleophile used.
Scientific Research Applications
1-(Methoxymethoxy)nonane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used as a solvent or intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-(Methoxymethoxy)nonane involves its interaction with various molecular targets. The methoxymethoxy group can undergo cleavage under acidic or basic conditions, releasing methanol and forming reactive intermediates that can interact with biological molecules. This property makes it useful in drug delivery systems where controlled release of active compounds is desired .
Comparison with Similar Compounds
- 1-(Methoxymethoxy)ethane
- 1-(Methoxymethoxy)propane
- 1-(Methoxymethoxy)butane
Comparison: 1-(Methoxymethoxy)nonane is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. The longer chain length can affect its solubility, boiling point, and reactivity, making it suitable for specific applications where these properties are advantageous .
Properties
CAS No. |
79137-09-0 |
|---|---|
Molecular Formula |
C11H24O2 |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
1-(methoxymethoxy)nonane |
InChI |
InChI=1S/C11H24O2/c1-3-4-5-6-7-8-9-10-13-11-12-2/h3-11H2,1-2H3 |
InChI Key |
VYELHNKAYFGZRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


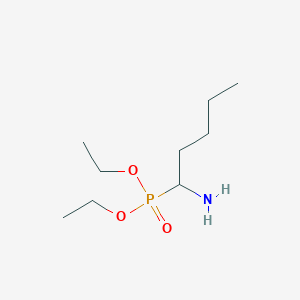
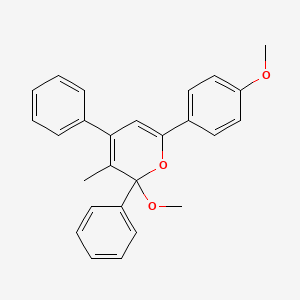
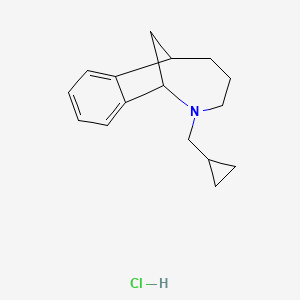

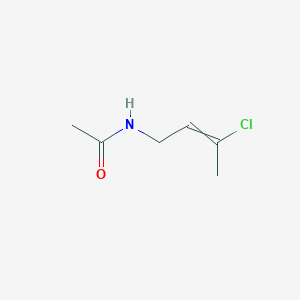
![1-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14433591.png)
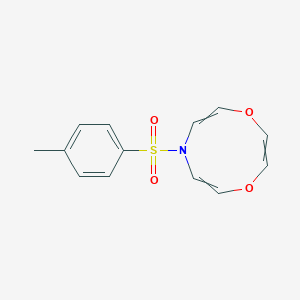
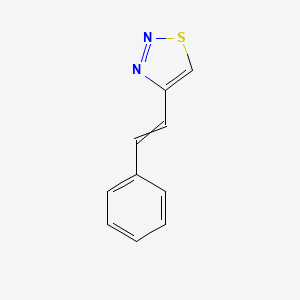
![4-Methoxy-8,8-dimethylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14433608.png)
